molecular formula C7H8ClNO2S B13175298 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid

Cat. No.: B13175298
M. Wt: 205.66 g/mol
InChI Key: OWUUKJDYHDUZTR-UHFFFAOYSA-N
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Description

3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid: is an organic compound with the molecular formula C₇H₈ClNO₂S It is a derivative of propanoic acid, featuring an amino group and a chlorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-chlorothiophene-2-carboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl₂) and ammonia (NH₃).

    Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Alkylation: The amine is alkylated with a suitable alkyl halide to introduce the propanoic acid moiety.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorinated thiophene ring can be reduced to a thiol group.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and receptor binding studies.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for developing new materials and formulations.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorinated thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Amino-3-(thiophen-2-yl)propanoic acid
  • 3-Amino-3-(2-chlorophenyl)propanoic acid
  • 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Comparison: Compared to its analogs, 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid is unique due to the presence of the chlorine atom on the thiophene ring. This chlorine atom can influence the compound’s reactivity, stability, and biological activity. For instance, the electron-withdrawing effect of the chlorine atom can enhance the compound’s ability to participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

3-amino-3-(5-chlorothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8ClNO2S/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11)

InChI Key

OWUUKJDYHDUZTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(CC(=O)O)N

Origin of Product

United States

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